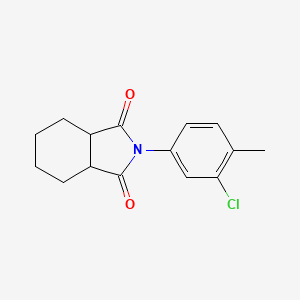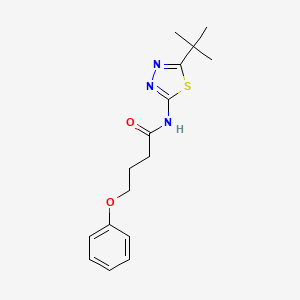
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2000 and has since gained attention for its ability to inhibit certain kinases involved in cell signaling pathways.
科学的研究の応用
2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its ability to inhibit certain kinases involved in cell signaling pathways. Specifically, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of Src family kinases, which play a critical role in cell proliferation, migration, and survival. This inhibition has been shown to have potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its ability to bind to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This inhibition leads to a decrease in downstream signaling pathways, ultimately resulting in a decrease in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has also been studied for its biochemical and physiological effects. These studies have shown that 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in certain cancer cell lines, as well as inhibit angiogenesis and tumor growth in animal models. Additionally, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for Src family kinases. This specificity allows for more targeted inhibition of these kinases, as opposed to broad-spectrum kinase inhibitors that may have off-target effects. However, one limitation of using 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is its relatively low potency, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several potential future directions for research on 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. Finally, there is potential for the use of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
合成法
The synthesis of 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 3-chloro-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the desired product, 2-(3-chloro-4-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. The overall yield of this synthesis method is approximately 25%.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNOGKDAMGVACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3CCCCC3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5051445.png)
![4-[3-(allylamino)-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5051447.png)

![methyl 7-cyclopropyl-3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5051458.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051462.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B5051466.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5051470.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B5051480.png)
![3-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5051486.png)
![1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5051494.png)
![dimethyl 4-[4-(2-furoyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5051496.png)
